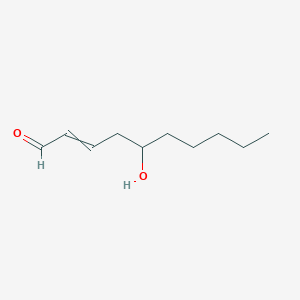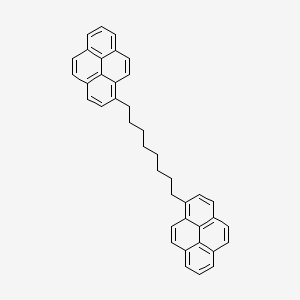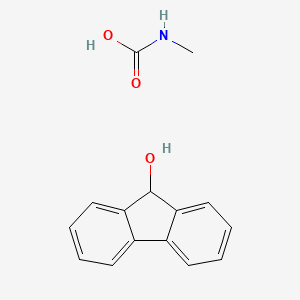![molecular formula C12H34HgSi4 B14590959 Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1) CAS No. 61576-79-2](/img/structure/B14590959.png)
Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is a chemical compound that features a unique combination of silicon and mercury atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) typically involves the reaction of trimethylsilyl chloride with a mercury-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of specialized equipment and reactors is essential to handle the potentially hazardous nature of mercury compounds safely.
化学反应分析
Types of Reactions
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to lower oxidation state mercury compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving silicon and mercury chemistry.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as mercury-based drugs, may involve this compound.
Industry: It can be used in the development of new materials and catalysts that incorporate silicon and mercury.
作用机制
The mechanism by which Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with other atoms and molecules, influencing chemical reactivity and stability. The pathways involved in these interactions depend on the specific context of the reaction or application.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: A precursor used in the synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1).
Mercury(II) chloride: Another mercury-containing compound with different reactivity and applications.
Tetramethylsilane: A silicon-containing compound used in NMR spectroscopy.
Uniqueness
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is unique due to its combination of silicon and mercury atoms, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research.
属性
CAS 编号 |
61576-79-2 |
|---|---|
分子式 |
C12H34HgSi4 |
分子量 |
491.33 g/mol |
InChI |
InChI=1S/2C6H17Si2.Hg/c2*1-7(2)6-8(3,4)5;/h2*6H2,1-5H3; |
InChI 键 |
JELWBRYXGHRNCS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)C[Si](C)(C)C.C[Si](C)C[Si](C)(C)C.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
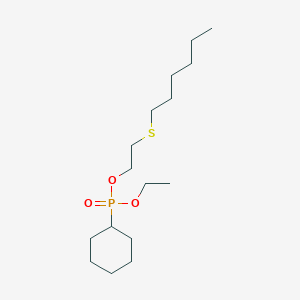
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
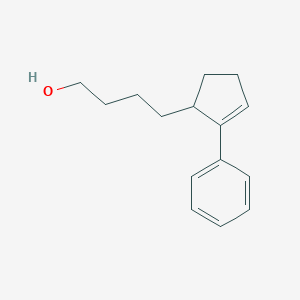
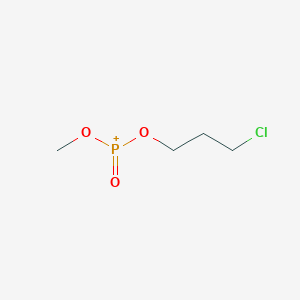
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
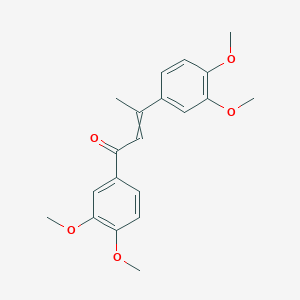
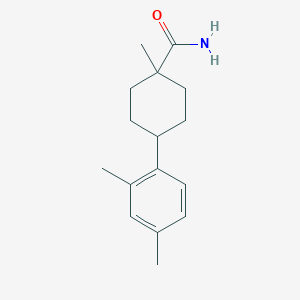
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
